molecular formula C23H24N2O6 B6495407 N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{[2-(2-ethoxyethyl)-1-oxo-1,2-dihydroisoquinolin-5-yl]oxy}acetamide CAS No. 898431-41-9

N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{[2-(2-ethoxyethyl)-1-oxo-1,2-dihydroisoquinolin-5-yl]oxy}acetamide

Cat. No.: B6495407
CAS No.: 898431-41-9
M. Wt: 424.4 g/mol
InChI Key: JRXGQVCPDWRMRN-UHFFFAOYSA-N
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Description

This compound features a benzodioxole methyl group attached to an acetamide core, which is further linked via an ether oxygen to a 1-oxo-1,2-dihydroisoquinolinyl moiety substituted with a 2-ethoxyethyl group. The benzodioxole scaffold is known for enhancing metabolic stability and bioavailability in drug design, while the dihydroisoquinolinone core may contribute to interactions with biological targets such as kinases or neurotransmitter receptors .

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-[2-(2-ethoxyethyl)-1-oxoisoquinolin-5-yl]oxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O6/c1-2-28-11-10-25-9-8-17-18(23(25)27)4-3-5-19(17)29-14-22(26)24-13-16-6-7-20-21(12-16)31-15-30-20/h3-9,12H,2,10-11,13-15H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRXGQVCPDWRMRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1C=CC2=C(C1=O)C=CC=C2OCC(=O)NCC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The target compound shares key features with several benzodioxole-acetamide derivatives (Table 1).

Table 1: Structural Comparison of Benzodioxole-Acetamide Derivatives

Compound Name Core Structure Key Substituents/Linkers Notable Features References
N-[(2H-1,3-Benzodioxol-5-yl)methyl]-2-{[2-(2-ethoxyethyl)-1-oxo-1,2-dihydroisoquinolin-5-yl]oxy}acetamide (Target) Dihydroisoquinolinone 2-Ethoxyethyl, benzodioxolylmethyl, ether linkage Potential kinase/modulator activity
2-(4-{[5-(Benzyloxy)pentyl]oxy}phenyl)-N-{2-[(4-fluorophenyl)methyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl}acetamide (8d) Isoindole-1,3-dione 4-Fluorophenylmethyl, benzyloxy-pentyloxy Isoindole core for π-π stacking
N-(1,3-Benzodioxol-5-yl)-2-[[2-(3-methoxyphenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl]acetamide Imidazole 3-Methoxyphenyl, sulfanyl linker Thioether linkage for redox sensitivity
N-(1,3-Benzodioxol-5-yl)-2-[6,7-dimethoxy-3-(4-methylbenzoyl)-4-oxoquinolin-1-yl]acetamide Quinoline-4-one 4-Methylbenzoyl, dimethoxy Electron-withdrawing substituents
2-{[5-(2H-1,3-Benzodioxol-5-yl)-1,2-oxazol-3-yl]methoxy}-N-(2-methoxy-5-methylphenyl)acetamide Oxazole Methoxy-methylphenyl, oxazole linker Oxazole for hydrogen bonding

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